molecular formula C18H21N3O3S2 B2840311 2-methylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide CAS No. 804489-70-1

2-methylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide

Cat. No.: B2840311
CAS No.: 804489-70-1
M. Wt: 391.5
InChI Key: ZAVURWHOVOWFEL-UHFFFAOYSA-N
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Description

2-methylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group, a piperidine ring, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides.

    Attachment of the Piperidine Ring: The piperidine ring is attached through a nucleophilic substitution reaction.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a thiolation reaction, typically using methylthiolating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-methylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide: shares structural similarities with other piperidine and pyridine derivatives.

    Piperidine Derivatives: Compounds like piperidine-3-carboxamide and piperidine-4-carboxamide.

    Pyridine Derivatives: Compounds such as pyridine-3-carboxamide and pyridine-4-carboxamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-methylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c1-25-18-16(9-6-10-19-18)17(22)20-14-7-5-8-15(13-14)26(23,24)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVURWHOVOWFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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